trans-1-Ethoxy-buta-1,3-diene
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Overview
Description
trans-1-Ethoxy-buta-1,3-diene: is an organic compound belonging to the class of conjugated dienes It is characterized by the presence of an ethoxy group attached to the first carbon of the buta-1,3-diene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Ethoxy-buta-1,3-diene can be achieved through several methods. One common approach involves the reaction of 2-bromomethyl-1,3-butadiene with sodium ethoxide in dry tetrahydrofuran (THF) at low temperatures. The reaction mixture is then stirred overnight and the product is isolated by distillation under reduced pressure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of synthesizing conjugated dienes can be applied. Industrial production may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: trans-1-Ethoxy-buta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions with halogens and hydrogen halides, forming 1,2- and 1,4-addition products.
Diels-Alder Reactions: It can act as a diene in Diels-Alder cycloaddition reactions, forming cyclohexene derivatives.
Polymerization: Anionic polymerization of this compound can lead to the formation of polydienes with well-characterized chain structures.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as hydrogen bromide (HBr) and chlorine (Cl2) are commonly used under mild conditions.
Diels-Alder Reactions: Typically carried out with dienophiles like maleic anhydride under thermal conditions.
Polymerization: Anionic polymerization is conducted using initiators like butyllithium in solvents such as THF.
Major Products:
Electrophilic Addition: 3-bromo-1-butene and 1,4-dibromo-2-butene.
Diels-Alder Reactions: Cyclohexene derivatives.
Polymerization: Polydienes with varying microstructures depending on the polymerization conditions.
Scientific Research Applications
trans-1-Ethoxy-buta-1,3-diene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of polymers with specific properties.
Chemical Reactions: Serves as a model compound in studying the mechanisms of electrophilic addition and Diels-Alder reactions
Mechanism of Action
The mechanism of action of trans-1-Ethoxy-buta-1,3-diene in chemical reactions involves the interaction of its conjugated diene system with electrophiles or dienophiles. In electrophilic addition reactions, the compound forms carbocation intermediates that lead to the formation of addition products . In Diels-Alder reactions, the conjugated diene system reacts with dienophiles to form cyclohexene derivatives through a concerted mechanism .
Comparison with Similar Compounds
1,3-Butadiene: A simpler conjugated diene without the ethoxy group.
1-Methoxy-1,3-butadiene: Similar structure with a methoxy group instead of an ethoxy group.
2-Ethoxymethyl-1,3-butadiene: Another ethoxy-substituted diene with a different substitution pattern.
Uniqueness: trans-1-Ethoxy-buta-1,3-diene is unique due to the presence of the ethoxy group, which influences its reactivity and the types of reactions it can undergo. This functional group can also affect the physical properties of the compound, making it distinct from other similar dienes.
Properties
Molecular Formula |
C6H10O |
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Molecular Weight |
98.14 g/mol |
IUPAC Name |
(1E)-1-ethoxybuta-1,3-diene |
InChI |
InChI=1S/C6H10O/c1-3-5-6-7-4-2/h3,5-6H,1,4H2,2H3/b6-5+ |
InChI Key |
LDVKFLIDEBQMNX-AATRIKPKSA-N |
Isomeric SMILES |
CCO/C=C/C=C |
Canonical SMILES |
CCOC=CC=C |
Origin of Product |
United States |
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